bis(4-{(E)-[(4-methoxyphenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate
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Overview
Description
1,4-BIS({4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE is a complex organic compound that features a combination of methoxyphenyl, imino, nitrobenzene, and dicarboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS({4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE typically involves a multi-step process. One common method includes the condensation reaction between 4-methoxybenzaldehyde and 4-aminobenzaldehyde to form the imine intermediate. This intermediate is then reacted with 2-nitrobenzene-1,4-dicarboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to improve efficiency and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-BIS({4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of 4-formylphenyl or 4-carboxyphenyl derivatives.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
Scientific Research Applications
1,4-BIS({4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,4-BIS({4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The imine and nitro groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The compound’s ability to form hydrogen bonds and interact with aromatic residues in proteins may contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,4-BIS({4-[(E)-[(4-HYDROXYPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE
- 1,4-BIS({4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE
Uniqueness
1,4-BIS({4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE is unique due to the presence of methoxy groups, which can influence its reactivity and biological activity. The combination of imine and nitro groups also provides a distinct set of chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C36H27N3O8 |
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Molecular Weight |
629.6 g/mol |
IUPAC Name |
bis[4-[(4-methoxyphenyl)iminomethyl]phenyl] 2-nitrobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C36H27N3O8/c1-44-29-16-8-27(9-17-29)37-22-24-3-12-31(13-4-24)46-35(40)26-7-20-33(34(21-26)39(42)43)36(41)47-32-14-5-25(6-15-32)23-38-28-10-18-30(45-2)19-11-28/h3-23H,1-2H3 |
InChI Key |
ASULOODLKWSGOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NC5=CC=C(C=C5)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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